molecular formula C12H22N2O2 B13064900 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B13064900
M. Wt: 226.32 g/mol
InChI Key: PJANNCKABNPKQP-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C12H22N2O2 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway by inhibiting the kinase activity of RIPK1. This inhibition prevents the downstream signaling that leads to cell death, thereby offering therapeutic potential in diseases characterized by excessive necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C12H22N2O2/c1-4-11(2,3)14-9-12(16-10(14)15)5-7-13-8-6-12/h13H,4-9H2,1-3H3

InChI Key

PJANNCKABNPKQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1CC2(CCNCC2)OC1=O

Origin of Product

United States

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